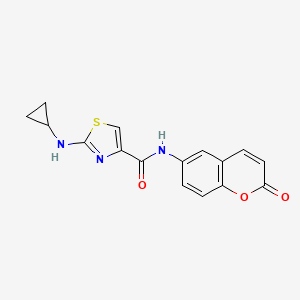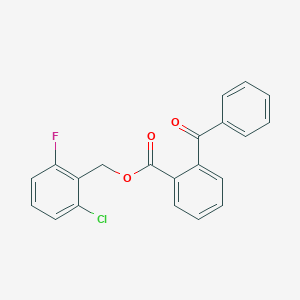![molecular formula C18H22N4O3 B6038872 N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6038872.png)
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
作用機序
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide targets BTK, a cytoplasmic tyrosine kinase that is essential for B-cell development and function. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling pathways that promote B-cell proliferation and survival. N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, preventing phosphorylation of downstream targets and ultimately leading to B-cell apoptosis.
Biochemical and Physiological Effects:
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have shown that N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has antitumor activity in mouse models of CLL and MCL, as well as autoimmune diseases such as rheumatoid arthritis and lupus. N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has also been shown to reduce the levels of autoantibodies in mouse models of lupus.
実験室実験の利点と制限
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has also been shown to have good pharmacokinetic properties in preclinical models, with high oral bioavailability and a long half-life. However, there are also some limitations to the use of N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide in laboratory experiments. It is a small molecule inhibitor that targets a specific kinase, and therefore may not be suitable for studying more complex signaling pathways. In addition, N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. Another direction is the investigation of N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, there is a need for further preclinical studies to better understand the safety and efficacy of N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide in different disease models, as well as its potential for use in human clinical trials.
合成法
The synthesis of N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide involves several steps, including the preparation of the key intermediate, 2,6-dimethyl-4-pyrimidinecarboxylic acid, and the coupling of this intermediate with 3-piperidinemethanol and 2-furancarboxylic acid. The final product is obtained through a series of purification steps, including crystallization and chromatography. The synthesis of N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
科学的研究の応用
N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated that N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has antitumor activity in mouse models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-({1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-furamide has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-15(21-13(2)20-12)18(24)22-7-3-5-14(11-22)10-19-17(23)16-6-4-8-25-16/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSWDDXMWCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6038815.png)
![1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
![2-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylthio)benzamide](/img/structure/B6038826.png)
![N-(2-chlorobenzyl)-3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6038831.png)

![[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6038846.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)

![3-(4-chlorobenzyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038871.png)
![N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6038877.png)
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanone](/img/structure/B6038885.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038900.png)